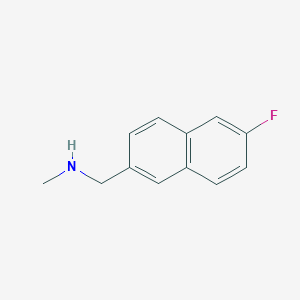![molecular formula C12H10N2O2 B13133269 4'-Methyl[2,2'-bipyridine]-5-carboxylic acid CAS No. 643727-35-9](/img/structure/B13133269.png)
4'-Methyl[2,2'-bipyridine]-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a carboxylic acid group and a methylpyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylpyridine and 3-pyridinecarboxylic acid.
Coupling Reaction: The two pyridine derivatives are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a boronic acid derivative of one of the pyridines and a halogenated derivative of the other.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as tetrahydrofuran) at elevated temperatures.
Industrial Production Methods
Industrial production methods for 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and more efficient catalysts.
化学反応の分析
Types of Reactions
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Products include 6-(4-carboxypyridin-2-yl)pyridine-3-carboxylic acid.
Reduction: Products include 6-(4-methylpyridin-2-yl)pyridine-3-methanol.
Substitution: Products vary depending on the substituent introduced.
科学的研究の応用
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound can be used in studies of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
作用機序
The mechanism of action of 6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid depends on its specific application:
類似化合物との比較
Similar Compounds
6-methyl-2-pyridinecarboxylic acid: Similar structure but lacks the additional pyridine ring.
4-methylpyridine-2-carboxylic acid: Similar structure but lacks the additional carboxylic acid group.
Uniqueness
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid is unique due to the presence of both a methylpyridine moiety and a carboxylic acid group on the pyridine ring
特性
CAS番号 |
643727-35-9 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
6-(4-methylpyridin-2-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-4-5-13-11(6-8)10-3-2-9(7-14-10)12(15)16/h2-7H,1H3,(H,15,16) |
InChIキー |
SPEJJILQWWOYAE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


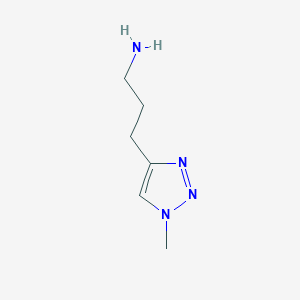
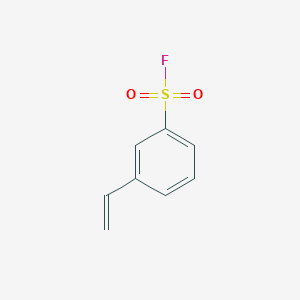
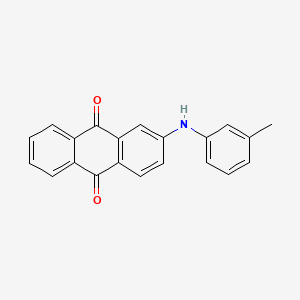
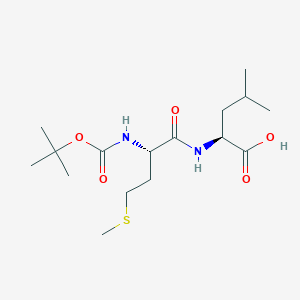

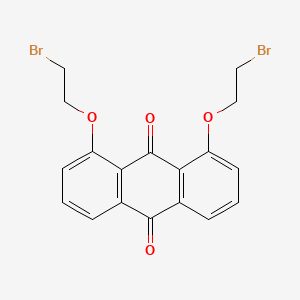
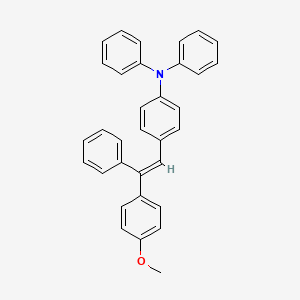

![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
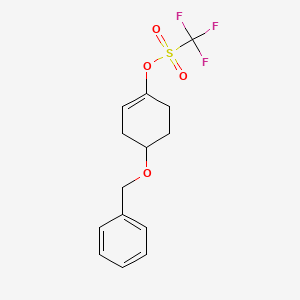

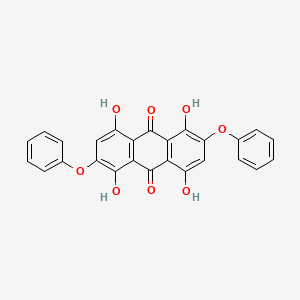
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
